5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazol-4-yl cyanide
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Overview
Description
5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazol-4-yl cyanide: is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a hydroxyl group, an allyl group, and a cyanide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazol-4-yl cyanide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Cyanide Group: The cyanide group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide or potassium cyanide.
Attachment of the Amino Group: The amino group can be introduced through a reductive amination reaction involving an aldehyde or ketone precursor.
Allylation and Hydroxylation: The allyl and hydroxyl groups can be introduced through allylation and hydroxylation reactions, respectively, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The cyanide group can be reduced to an amine group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Addition: The allyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used.
Addition: Electrophiles like halogens or acids can be used.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives.
Addition: Formation of addition products with electrophiles.
Scientific Research Applications
5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazol-4-yl cyanide: has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, activation of signaling pathways, or interaction with nucleic acids.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Pyrrolopyrazine derivatives: Known for their biological activities such as antimicrobial and anti-inflammatory properties.
Dichloroaniline: Aniline derivatives with various industrial applications.
Uniqueness
- The presence of both an allyl group and a cyanide group in 5-[(3-allyl-2-hydroxybenzyl)amino]-1H-pyrazol-4-yl cyanide makes it unique compared to other similar compounds. This combination of functional groups allows for diverse chemical reactivity and potential applications in different fields.
Properties
IUPAC Name |
5-[(2-hydroxy-3-prop-2-enylphenyl)methylamino]-1H-pyrazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-4-10-5-3-6-11(13(10)19)8-16-14-12(7-15)9-17-18-14/h2-3,5-6,9,19H,1,4,8H2,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERXHCVLFGEMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)CNC2=C(C=NN2)C#N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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